molecular formula C19H17BrN2OS B2354848 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034450-81-0

3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2354848
CAS No.: 2034450-81-0
M. Wt: 401.32
InChI Key: NBAPQMBSENTKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step involves the formation of the propanamide group via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-iodophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

Compared to its analogs, 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can engage in specific halogen bonding interactions. This can lead to different biological activities and properties compared to its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-8,11-12H,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPQMBSENTKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.